molecular formula C16H16N2O4S B2719565 N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide CAS No. 2034488-09-8

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide

Cat. No.: B2719565
CAS No.: 2034488-09-8
M. Wt: 332.37
InChI Key: LMUAGQAWHVTAOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide is a useful research compound. Its molecular formula is C16H16N2O4S and its molecular weight is 332.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial, Antiurease, and Antioxidant Activities

Research into furan and thiophene derivatives has identified compounds with significant biological activity. For instance, a study by Sokmen et al. (2014) synthesized derivatives that exhibited effective antiurease and antioxidant activities. This illustrates the potential of such compounds in developing treatments targeting bacterial infections and oxidative stress-related conditions (Sokmen et al., 2014).

Influenza A Virus Inhibition

Furan-carboxamide derivatives, including those with structural similarities to N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide, have been identified as potent inhibitors of the H5N1 strain of the influenza A virus. A systematic study by Yongshi et al. (2017) reported that specific derivatives exhibited significant anti-influenza activity, highlighting the potential for these compounds in antiviral drug development (Yongshi et al., 2017).

Anticancer Activity

The exploration of furan and thiophene derivatives has also extended to anticancer research. Tumosienė et al. (2020) synthesized derivatives that showed promising anticancer activity against human glioblastoma and triple-negative breast cancer cell lines. This research suggests that such compounds could be valuable in the search for novel cancer therapies (Tumosienė et al., 2020).

Dye-Sensitized Solar Cells Efficiency

Beyond biomedical applications, derivatives of furan and thiophene have been investigated for their use in improving the efficiency of dye-sensitized solar cells (DSSCs). Kim et al. (2011) found that incorporating these derivatives as conjugated linkers in phenothiazine-based DSSCs led to a significant improvement in solar energy-to-electricity conversion efficiency, demonstrating the versatility of these compounds in various scientific and technological fields (Kim et al., 2011).

Properties

IUPAC Name

N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c1-10-14(11(2)22-18-10)15(19)17-9-16(20,12-5-6-21-8-12)13-4-3-7-23-13/h3-8,20H,9H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMUAGQAWHVTAOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NCC(C2=COC=C2)(C3=CC=CS3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.